molecular formula C31H46NOPS B14764612 [S(R)]-N-[(S)-(2-Methylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide

[S(R)]-N-[(S)-(2-Methylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide

Cat. No.: B14764612
M. Wt: 511.7 g/mol
InChI Key: PYPAPVWEZJWYCQ-LWQYYNMXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [S(R)]-N-[(S)-(2-Methylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide (CAS: 1595319-94-0) is a chiral sulfinamide derivative with the molecular formula C27H34NOPS and a molecular weight of 451.6 g/mol . Its IUPAC name reflects a stereochemically complex structure featuring a dicyclohexylphosphino group, a 2-methylphenyl substituent, and a methyl-propanesulfinamide backbone. This compound is designed for asymmetric synthesis, where its phosphine and sulfinamide moieties act synergistically to control enantioselectivity in catalytic reactions. The dicyclohexylphosphino group provides significant steric bulk, which is critical for modulating reactivity and selectivity in transition-metal-catalyzed transformations .

Properties

Molecular Formula

C31H46NOPS

Molecular Weight

511.7 g/mol

IUPAC Name

(R)-N-[(S)-(2-dicyclohexylphosphanylphenyl)-(2-methylphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide

InChI

InChI=1S/C31H46NOPS/c1-24-16-12-13-21-27(24)30(32(5)35(33)31(2,3)4)28-22-14-15-23-29(28)34(25-17-8-6-9-18-25)26-19-10-7-11-20-26/h12-16,21-23,25-26,30H,6-11,17-20H2,1-5H3/t30-,35+/m0/s1

InChI Key

PYPAPVWEZJWYCQ-LWQYYNMXSA-N

Isomeric SMILES

CC1=CC=CC=C1[C@@H](C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)N(C)[S@](=O)C(C)(C)C

Canonical SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)N(C)S(=O)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [S®]-N-[(S)-(2-Methylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide involves multiple steps. One common method includes the reaction of 2-(dicyclohexylphosphino)phenylmagnesium bromide with (S)-2-methylbenzyl chloride, followed by the addition of (S)-2-methyl-2-propanesulfinamide . The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture sensitivity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, with stringent quality control measures to ensure consistency .

Chemical Reactions Analysis

Types of Reactions

[S®]-N-[(S)-(2-Methylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide yields sulfoxides, while reduction with lithium aluminum hydride produces amines .

Mechanism of Action

The mechanism of action of [S®]-N-[(S)-(2-Methylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide involves its ability to coordinate with transition metals, forming stable complexes. These complexes facilitate various catalytic processes by providing a chiral environment that enhances enantioselectivity. The molecular targets include transition metal centers, and the pathways involved are primarily related to catalytic cycles in asymmetric synthesis .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The target compound is compared below with three structurally related sulfinamide-based ligands (Table 1).

Table 1: Structural Comparison of Sulfinamide Derivatives

Compound Name (CAS) Molecular Formula Molecular Weight Phosphine Group Key Substituents Application
Target Compound (1595319-94-0) C27H34NOPS 451.6 Dicyclohexylphosphino 2-Methylphenyl, methyl groups Asymmetric synthesis ligand
(R)-N-((S)-2-(Diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide (1824731-39-6) C36H37NOP2S 594.7 Diphenylphosphino (two P atoms) Diphenyl, methylpropane Catalysis, enantioselectivity
(R)-N-((R)-(2-(Dicyclohexylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide (2565792-68-7) C33H43NOPS 532.7 Dicyclohexylphosphanyl Naphthalen-2-yl, methyl Not specified (research use)
Key Observations:

Phosphine Groups: The target compound’s dicyclohexylphosphino group offers greater steric bulk compared to the diphenylphosphino group in CAS 1824731-39-6 . The naphthalenyl-substituted analog (CAS 2565792-68-7) retains the dicyclohexylphosphanyl group but introduces a rigid aromatic system, which may alter π-π interactions in catalysis .

Substituent Effects: The 2-methylphenyl group in the target compound provides moderate electron-donating effects, contrasting with the electron-rich diphenyl groups in CAS 1824731-39-6. This difference could influence metal-ligand bonding and catalytic turnover rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.